5-Aminopicolinaldehyde solubility in organic solvents DMSO methanol
5-Aminopicolinaldehyde solubility in organic solvents DMSO methanol
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Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists Topic: Solubility profile in DMSO vs. Methanol, Stability, and Handling Protocols[1]
Executive Summary
5-Aminopicolinaldehyde (CAS: 159990-26-8), also known as 5-amino-2-pyridinecarboxaldehyde, is a bifunctional heterocyclic building block critical in the synthesis of fused pyridine derivatives, Schiff bases, and pharmaceutical intermediates.[1]
This guide addresses a common operational challenge: solvent selection. While the compound is soluble in both Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), the chemical implications of these solvents differ radically.[1] DMSO acts as an inert, high-solubility vehicle ideal for stock solutions.[1] In contrast, methanol is a reactive solvent that reversibly converts the aldehyde moiety into a hemiacetal, altering spectroscopic signatures and potentially affecting reaction kinetics.[1]
Physicochemical Profile
Understanding the dual nature of 5-Aminopicolinaldehyde—possessing both a nucleophilic amine and an electrophilic aldehyde—is essential for predicting its behavior in solution.[1]
| Property | Description | Impact on Solubility |
| Structure | Pyridine ring substituted with -NH₂ (C5) and -CHO (C2).[1] | Amphoteric nature; capable of H-bond donation and acceptance.[1] |
| Polarity | High.[1][2] | Requires polar solvents (DMSO, DMF, MeOH) for dissolution; poor solubility in non-polar solvents (Hexane, Et₂O).[1] |
| State | Solid (typically).[3] | The amino group significantly raises the melting point compared to the liquid parent 2-pyridinecarboxaldehyde via intermolecular H-bonding.[1] |
| Reactivity | High (Aldehyde + Amine).[1] | Prone to auto-polymerization (Schiff base formation) and oxidation if not handled correctly.[1] |
Solubility Analysis: DMSO vs. Methanol
Dimethyl Sulfoxide (DMSO): The Inert Carrier
Solubility: High (>50 mg/mL estimated based on structural analogs).[1] Role: Primary solvent for stock solutions and biological assays.[1]
DMSO is a polar aprotic solvent.[1][2][4] It solvates the 5-Aminopicolinaldehyde effectively by disrupting intermolecular hydrogen bonds without chemically modifying the functional groups.[1]
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Mechanism: The sulfoxide oxygen accepts hydrogen bonds from the -NH₂ group, while the methyl groups provide van der Waals interactions for the aromatic ring.[1]
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Stability: In anhydrous, degassed DMSO, the aldehyde remains free and unmasked.[1]
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Recommendation: Use DMSO for preparing long-term stock solutions (stored at -20°C or -80°C).[1]
Methanol (MeOH): The Reactive Solvent
Solubility: Moderate to High.[1] Role: Solvent for reactions (e.g., reductive amination), not for analytical stock standards.[1]
Methanol is a polar protic solvent.[1] Unlike DMSO, it is nucleophilic.[1] When 5-Aminopicolinaldehyde is dissolved in methanol, the solvent attacks the carbonyl carbon to form a hemiacetal .[1] This is an equilibrium process.
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The "Hidden" Species: In an NMR tube containing MeOH-d4, you will observe two species: the free aldehyde and the methyl hemiacetal.[1] This complicates integration and purity analysis.[1]
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Implication: If you use a methanolic solution for a reaction requiring a free aldehyde (e.g., Wittig reaction), the equilibrium must shift back, which can slow down kinetics.[1]
Chemical Interaction Diagram[1]
The following diagram illustrates the divergent pathways of solvation in DMSO versus Methanol.
Figure 1: Solvation pathways showing the inert nature of DMSO versus the reactive hemiacetal formation in Methanol.[1]
Experimental Protocols
Preparation of Stock Solutions (DMSO)
This protocol ensures maximum stability by minimizing oxidation and auto-condensation.[1]
Reagents:
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Anhydrous DMSO (≥99.9%, stored over molecular sieves)[1]
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Argon or Nitrogen gas
Procedure:
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Weighing: Weigh the target mass of 5-Aminopicolinaldehyde into a sterile, amber glass vial. Note: Amber glass prevents photo-oxidation of the amine.[1]
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Purging: Gently flush the vial with Argon for 30 seconds to displace oxygen.
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Solvation: Add the calculated volume of anhydrous DMSO to achieve a concentration of 10–50 mM.
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Dissolution: Vortex gently. If particles persist, sonicate for 30–60 seconds in a water bath (keep temperature <30°C).[1]
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Aliquot & Store: Immediately divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (short term) or -80°C (long term).
Handling in Methanol (For Synthesis)
When using methanol for reactions like reductive amination:
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Fresh Prep: Prepare the solution immediately before use.[1] Do not store methanolic solutions.[1]
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Temperature: Keep the solution chilled (0°C) if not using immediately, to slow down potential side reactions.
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Equilibrium Awareness: If monitoring by TLC or HPLC, be aware that the hemiacetal may run differently or show broadened peaks compared to the free aldehyde.[1]
Troubleshooting & Stability Guide
| Observation | Cause | Corrective Action |
| Solution turns dark brown/black | Oxidation of the amine group (formation of diazonium-like or polymerized species).[1] | Discard. Use fresh anhydrous solvent and store under inert gas.[1] |
| Precipitate in DMSO upon thawing | Compound crystallized out of solution.[1] | Warm vial in hands or 30°C water bath.[1] Vortex until clear. |
| Extra peaks in NMR (MeOH-d4) | Hemiacetal formation (not an impurity).[1] | Switch solvent to DMSO-d6 or Acetonitrile-d3 to view the pure aldehyde spectrum.[1] |
| Low yield in Schiff Base formation | Wet solvent causing hydrolysis or competitive inhibition.[1] | Use anhydrous methanol/ethanol and add molecular sieves (3Å) to scavenge water.[1] |
Synthesis Workflow Visualization
This diagram details the decision logic for solvent selection based on the intended application.
Figure 2: Decision matrix for solvent selection based on experimental goals.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19851921, 5-Aminopicolinaldehyde. Retrieved from [Link]
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Chemistry LibreTexts (2023). Addition of Alcohols to form Hemiacetals and Acetals. Retrieved from [Link]
- Gaylord Chemical Company.Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin #102B. (General reference for DMSO solubility of polar heterocycles).
